molecular formula C20H19NO6S B2438310 Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate CAS No. 2097922-47-7

Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate

Cat. No.: B2438310
CAS No.: 2097922-47-7
M. Wt: 401.43
InChI Key: VZJMCHQYBJEGMJ-UHFFFAOYSA-N
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Description

Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate is a complex organic compound that features a furan ring, a phenyl group, and a benzoate ester

Properties

IUPAC Name

methyl 4-[[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6S/c1-26-20(23)16-8-10-17(11-9-16)28(24,25)21-13-18(22)14-4-6-15(7-5-14)19-3-2-12-27-19/h2-12,18,21-22H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJMCHQYBJEGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Methyl 4-(Chlorosulfonyl)benzoate

Chlorosulfonation of methyl benzoate introduces the sulfonyl chloride group at the para position relative to the ester. Directed by the electron-withdrawing ester group, chlorosulfonic acid reacts regioselectively under controlled conditions:

Procedure :

  • Methyl benzoate (1 equiv) is added dropwise to chlorosulfonic acid (3 equiv) at 0–5°C.
  • The mixture is stirred for 4–6 hours, quenched with ice water, and extracted with dichloromethane.
  • Yield: 60–70% after recrystallization in hexane.

Key Data :

Parameter Value
Reaction Temperature 0–5°C
Solvent Neat
Characterization $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, MS

Synthesis of 2-[4-(Furan-2-yl)phenyl]-2-hydroxyethylamine

This intermediate is synthesized via epoxide ring-opening with ammonia, leveraging stereochemical control:

Step 1: Epoxidation of 4-(Furan-2-yl)styrene

  • 4-(Furan-2-yl)styrene (1 equiv) is treated with m-chloroperbenzoic acid (mCPBA, 1.2 equiv) in dichloromethane at 25°C for 12 hours.
  • Yield: 85–90% (cis/trans mixture).

Step 2: Epoxide Ring-Opening with Ammonia

  • The epoxide (1 equiv) is reacted with aqueous ammonia (28% w/w, 5 equiv) in tetrahydrofuran (THF) at 60°C for 24 hours.
  • Yield: 55–60% after column chromatography (SiO₂, ethyl acetate/methanol 9:1).

Key Data :

Parameter Value
Stereoselectivity Predominantly erythro
Purity ≥95% (HPLC)

Sulfamoyl Bond Formation: Methodologies and Optimization

The coupling of methyl 4-(chlorosulfonyl)benzoate with 2-[4-(furan-2-yl)phenyl]-2-hydroxyethylamine is the pivotal step. Three approaches have been explored:

Classical Sulfonylation in Pyridine

Procedure :

  • The amine (1 equiv) is dissolved in anhydrous pyridine (5 mL/mmol) under nitrogen.
  • Methyl 4-(chlorosulfonyl)benzoate (1.1 equiv) is added dropwise at 0°C, then stirred at 25°C for 12 hours.
  • Quenched with 1M HCl, extracted with ethyl acetate, and purified via silica gel chromatography.
  • Yield: 50–55%.

Challenges :

  • Competing hydrolysis of sulfonyl chloride in pyridine.
  • Partial oxidation of the furan ring.

Phase-Transfer Catalysis (PTC)

Procedure :

  • A biphasic system (dichloromethane/water) with tetrabutylammonium bromide (TBAB, 0.1 equiv).
  • Amine (1 equiv) and sulfonyl chloride (1.05 equiv) are stirred at 25°C for 6 hours.
  • Yield: 65–70%.

Advantages :

  • Reduced side reactions due to milder conditions.
  • Faster reaction kinetics.

Microwave-Assisted Synthesis

Procedure :

  • Reactants (1:1 molar ratio) in acetonitrile are irradiated at 100°C (150 W) for 20 minutes.
  • Yield: 75–80%.

Optimization Table :

Method Temperature Time Yield Purity
Classical 25°C 12 h 50% 90%
PTC 25°C 6 h 65% 92%
Microwave 100°C 20 min 75% 95%

Protection-Deprotection Strategies for Hydroxyl Group

The hydroxyl group in the amino alcohol necessitates protection during sulfonylation to prevent nucleophilic displacement or oxidation:

tert-Butyldimethylsilyl (TBS) Protection

Procedure :

  • Amino alcohol (1 equiv) is treated with TBSCl (1.2 equiv) and imidazole (2 equiv) in DMF at 25°C for 4 hours.
  • Deprotection: Tetrabutylammonium fluoride (TBAF, 1.1 equiv) in THF, 0°C, 1 hour.
  • Overall Yield: 60–65%.

Acetal Protection

Procedure :

  • Reaction with 2-methoxypropene (1.5 equiv) and catalytic p-toluenesulfonic acid (PTSA) in dichloromethane.
  • Deprotection: 1M HCl in THF/water (1:1).
  • Overall Yield: 55–60%.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$ ^1H $$ NMR (400 MHz, CDCl₃) : δ 8.05 (d, 2H, benzoate Ar-H), 7.45 (d, 2H, furan-phenyl Ar-H), 6.85 (m, 2H, furan-H), 4.25 (m, 1H, -CH(OH)-), 3.90 (s, 3H, -OCH₃), 3.45 (m, 2H, -NH-CH₂-).
  • $$ ^{13}C $$ NMR : 167.8 (C=O), 152.3 (furan C-2), 142.1 (sulfamoyl C), 128.5–125.3 (aromatic C).

Mass Spectrometry (MS)

  • ESI-MS : m/z 445.1 [M+H]⁺ (calc. 445.12).

High-Performance Liquid Chromatography (HPLC)

  • Purity: ≥98% (C18 column, acetonitrile/water 70:30, 1 mL/min).

Industrial-Scale Considerations and Green Chemistry

Solvent Selection

  • Replacement of dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact.

Catalytic Recycling

  • Phase-transfer catalysts (e.g., TBAB) are recovered via aqueous extraction and reused.

Continuous Flow Synthesis

  • Microreactor systems enhance heat transfer and reduce reaction time (yield: 80% at 10 g/h scale).

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The phenyl group can be reduced to form cyclohexyl derivatives.

    Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Furan derivatives with additional oxygen functionalities.

    Reduction: Cyclohexyl derivatives.

    Substitution: Compounds with substituted hydroxyethyl groups.

Scientific Research Applications

Scientific Research Applications

Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate has multiple applications in scientific research:

  • Medicinal Chemistry : The compound is studied for its potential as an antimicrobial and anti-inflammatory agent.
  • Biological Research : It is utilized to investigate cellular pathways and molecular interactions, aiding in the understanding of various biological processes.
  • Industrial Applications : This compound can serve as a precursor in pharmaceutical manufacturing and the synthesis of other complex organic molecules.

Case Studies and Research Findings

  • Anticancer Research : Studies have indicated that derivatives similar to this compound exhibit selective cytotoxicity against cancer cell lines, suggesting potential for development as anticancer agents.
  • Antimicrobial Studies : Research has demonstrated that furan-containing compounds show significant antibacterial activity, indicating that this compound could be effective against resistant bacterial strains.
  • Anti-inflammatory Investigations : The compound's ability to inhibit inflammatory pathways has been documented, providing insights into its potential use in treating chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate involves its interaction with specific molecular targets. The furan ring and phenyl group allow it to bind to enzymes or receptors, potentially inhibiting their activity. The hydroxyethyl and sulfamoyl groups may enhance its solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)benzoate
  • Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}amino)benzoate

Uniqueness

Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate is unique due to the presence of the sulfamoyl group, which can impart distinct biological activities compared to its carbamoyl and amino analogs. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Biological Activity

Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a benzoate moiety, a sulfamoyl group, and a furan-phenyl substituent. The presence of these functional groups likely contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For example, thiazolidin derivatives have shown selective concentration-dependent cytotoxic activities against malignant cells, suggesting that this compound may also possess similar properties .
  • Antimicrobial Properties : The sulfamoyl group is known for its antibacterial properties, which may enhance the compound's effectiveness against bacterial infections. Compounds containing furan and phenyl rings have been reported to exhibit antimicrobial activities, indicating potential for this compound in treating infections .
  • Anti-inflammatory Effects : Sulfonamide derivatives are often explored for their anti-inflammatory properties. The ability of this compound to inhibit inflammatory pathways could provide therapeutic benefits in conditions characterized by inflammation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxic effects on cancer cell lines
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryPotential inhibition of inflammatory pathways

Case Study: Anticancer Activity

A study evaluating various thiazolidin derivatives demonstrated significant anticancer activity against human cancer cell lines such as HeLa and K562. The IC50 values ranged from 8.5 µM to 25.6 µM, indicating potent cytotoxicity that may be comparable to established chemotherapeutics like cisplatin . This suggests that this compound could be a candidate for further investigation in cancer therapy.

Case Study: Antimicrobial Efficacy

Another investigation into the antimicrobial properties of related compounds found that those with furan and phenyl groups exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Q & A

Basic: How can researchers optimize the synthesis of Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate to improve yield and purity?

Methodological Answer:
The synthesis involves sequential reactions, including sulfamoylation, esterification, and functional group coupling. Key optimization strategies include:

  • Stepwise Purification: Use column chromatography after each synthetic step to isolate intermediates, minimizing side products.
  • Catalytic Efficiency: Employ palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to link the furan-phenyl moiety, ensuring inert conditions (argon atmosphere) to prevent oxidation .
  • Temperature Control: Maintain reaction temperatures between 60–80°C during sulfamoyl group introduction to avoid decomposition.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while methanol/water mixtures improve final crystallization .

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